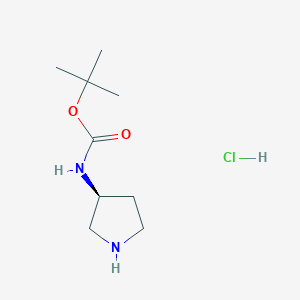![molecular formula C16H20N2O3S2 B2803140 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034464-30-5](/img/structure/B2803140.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a tricyclic amine compound . It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Urotensin-II Receptor Antagonists
Research has identified benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor (UT) antagonists. These compounds, including variations with N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) groups, have shown high UT binding affinities. Systematic structure-activity relationship (SAR) investigations led to the discovery of highly potent UT antagonists, indicating their potential in therapeutic applications related to cardiovascular diseases (Lim et al., 2016).
Radiolabeled Compounds for PET Imaging
A specific derivative, FAUC346, labeled with carbon-11, has been synthesized and evaluated for its potential as a radiotracer for D3 receptor imaging with positron emission tomography (PET). This derivative's synthesis and preliminary pharmacological evaluation demonstrated in vivo selectivity for D3 receptors, although it did not meet the pharmacological profile requirements for effective PET imaging of D3 receptors (Kuhnast et al., 2006).
QSAR Studies on Benzothiazoles Derivatives
Quantitative structure-activity relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives, closely related to the compound of interest, have been conducted. These studies apply theoretical methods to understand the relationship between chemical structure and biological activity, providing insights into the design of more effective therapeutic agents (Al-Masoudi et al., 2011).
Synthesis and Characterization of Substituted Derivatives
The synthesis and characterization of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones have been explored. These studies involve the preparation of carboxamides and their conversion to imidazol-5-ones, contributing to the medicinal chemistry field by offering potential new therapeutic agents (Sedlák et al., 2008).
Antibacterial Activity of N-Substituted Derivatives
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity. These findings highlight the potential of such compounds in developing new antibacterial agents, addressing the need for novel therapies against resistant bacterial strains (Khalid et al., 2016).
Zukünftige Richtungen
Thiophene derivatives, such as “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the development of new synthesis methods, the exploration of their biological activity, and the design of novel structural prototypes with more effective pharmacological activity .
Wirkmechanismus
Mode of Action
It is suggested that the compound may interact with its targets via hydrogen bond interactions . The introduction of hydrogen bond interactions between the agonist and the targets may improve its activating activity .
Biochemical Pathways
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids
Result of Action
It is suggested that the compound may have potential antimicrobial activity
Action Environment
It is known that the success of similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling reactions, originates from a combination of exceptionally mild and functional group tolerant reaction conditions
Eigenschaften
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-23(20,21)18-8-6-12(7-9-18)11-17-16(19)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12H,6-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBKTGNWKSTYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2803057.png)
![3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803060.png)
![3-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B2803061.png)

![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2803065.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)
![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)

![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)
![ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2803074.png)
![2-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2803076.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2803079.png)
